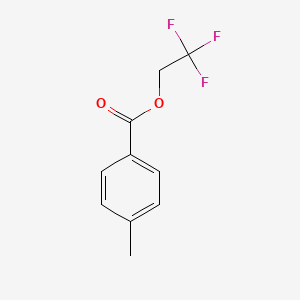

2,2,2-Trifluoroethyl 4-methylbenzoate

Description

Properties

CAS No. |

88639-49-0 |

|---|---|

Molecular Formula |

C10H9F3O2 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 4-methylbenzoate |

InChI |

InChI=1S/C10H9F3O2/c1-7-2-4-8(5-3-7)9(14)15-6-10(11,12)13/h2-5H,6H2,1H3 |

InChI Key |

BBIAWXTWJCQNCN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The sulfonate group in 2,2,2-trifluoroethyl 4-methylbenzenesulfonate enhances its electrophilicity, making it suitable for vinylation reactions in organic synthesis . In contrast, benzoate esters (e.g., triflusulfuron methyl) are often leveraged in agrochemicals due to their bioactivity .

Role of the Trifluoroethyl Group :

- Across all analogs, the trifluoroethyl group improves thermal and chemical stability. For example, trifluoroethyl methacrylate forms durable polymers for membranes, while trifluoroethyl esters in lithium-sulfur batteries enhance electrolyte stability .

Preparation Methods

Acid Chloride Route

A widely used method involves converting 4-methylbenzoic acid to its acid chloride, which then reacts with 2,2,2-trifluoroethanol to form the ester.

- Step 1: Conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2: Immediate reaction of the acid chloride with 2,2,2-trifluoroethanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.

Direct Esterification

Direct esterification of 4-methylbenzoic acid with 2,2,2-trifluoroethanol can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- The reaction is typically performed by heating the acid and alcohol with an acid catalyst and removing water to drive the equilibrium toward ester formation.

- This method is simpler but may require longer reaction times and can have lower yields compared to the acid chloride route.

Oxidation and Multi-Step Processes (Contextual)

In some complex syntheses involving trifluoroethyl benzoates, multi-step processes include oxidation of trifluoroethoxy-substituted toluenes to the corresponding benzoic acids, followed by esterification. However, these are more relevant for multi-substituted trifluoroethyl benzoates rather than the simple 4-methyl derivative.

Experimental Conditions and Catalysts

Research Findings and Analysis

- The acid chloride method is favored industrially due to its high efficiency and selectivity, despite the need for careful handling of reactive intermediates.

- Direct esterification is more straightforward but less efficient, often requiring excess reagents and longer reaction times.

- Copper-catalyzed methods provide alternative routes for related trifluoroethyl aromatic compounds but are less commonly applied for simple esters like 2,2,2-trifluoroethyl 4-methylbenzoate.

- Multi-step oxidation processes are generally more complex and costly, limiting their commercial utility for simple ester preparation.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Use |

|---|---|---|---|---|

| Acid chloride intermediate | High yield, selective, fast reaction | Requires handling of unstable acid chloride | 85–95 | Yes |

| Direct esterification | Simple setup, no intermediate isolation | Lower yield, longer reaction, equilibrium limitations | 60–75 | Limited |

| Copper-catalyzed coupling | Useful for related trifluoroethyl aryl ethers | Not typical for simple esters, requires catalyst and base | Variable | Research scale |

| Multi-step oxidation routes | Can introduce multiple trifluoroethoxy groups | Complex, costly, multi-step | Variable | Limited |

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoroethyl 4-methylbenzoate, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via esterification of 4-methylbenzoic acid with 2,2,2-trifluoroethanol. Key steps include:

Activation of the carboxylic acid using reagents like thionyl chloride (to form the acid chloride) or coupling agents (e.g., DCC/DMAP).

Reaction with 2,2,2-trifluoroethanol under reflux in anhydrous conditions.

Purification via column chromatography or recrystallization.

Factors affecting efficiency:

- Solvent polarity : Non-polar solvents (e.g., toluene) minimize side reactions .

- Catalyst choice : Acid catalysts (e.g., H₂SO₄) accelerate esterification but may require neutralization .

- Temperature control : Excessive heat can degrade the trifluoroethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral data?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for the 4-methylbenzoyl group) and the trifluoroethyl CH₂ group (δ 4.5–4.8 ppm as a quartet due to coupling with fluorine) .

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .

- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-O-C absorption at 1250–1050 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular weight (C₁₀H₉F₃O₂) and fragmentation patterns (e.g., loss of CF₃CH₂O) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address challenges such as low yields or by-product formation?

- Methodological Answer :

- By-product mitigation : Use scavengers (e.g., molecular sieves) to remove water, preventing hydrolysis of the ester .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce nucleophilic side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for enhanced reactivity of the trifluoroethanol .

- Reaction monitoring : Employ TLC or in-situ FTIR to track ester formation and terminate reactions at optimal conversion .

Q. What experimental strategies are recommended to resolve contradictions in reactivity data involving the trifluoroethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic isotope effects : Replace hydrogen with deuterium in the trifluoroethyl group to study mechanistic pathways .

- Computational modeling : Use DFT calculations to predict electron-withdrawing effects of the CF₃ group on transition states .

- Competitive experiments : Compare reactivity with non-fluorinated analogs (e.g., ethyl esters) to isolate electronic vs. steric effects .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, particularly regarding enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme inhibition assays :

Incubate the compound with target enzymes (e.g., hydrolases) and measure residual activity via spectrophotometry .

Determine IC₅₀ values using dose-response curves.

- Receptor binding studies :

Use radiolabeled ligands in competitive binding assays (e.g., with ³H-labeled agonists).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.